Cas no 2187469-55-0 (N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide)

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide structure
2187469-55-0 structure
商品名:N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
CAS番号:2187469-55-0
MF:C11H15N3O2
メガワット:221.255702257156
CID:5413936
PubChem ID:132317474

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide 化学的及び物理的性質

名前と識別子

    • EN300-6702211
    • 2187469-55-0
    • N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
    • Z2738284298
    • インチ: 1S/C11H15N3O2/c1-2-10(15)14-9-5-3-8(4-6-9)11-12-7-13-16-11/h2,7-9H,1,3-6H2,(H,14,15)
    • InChIKey: YVAHGFLOCQRCAK-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCC(CC2)NC(C=C)=O)=NC=N1

計算された属性

  • せいみつぶんしりょう: 221.116426730g/mol
  • どういたいしつりょう: 221.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6702211-0.05g
N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
2187469-55-0 95.0%
0.05g
$246.0 2025-03-13

N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide 関連文献

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N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamideに関する追加情報

N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide: A Comprehensive Overview

N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide, also known by its CAS number 2187469-55-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring with an oxadiazole moiety and an enamide functional group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The oxadiazole ring in N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a heterocyclic structure that contributes to the compound's stability and reactivity. Oxadiazoles are known for their ability to participate in various chemical reactions, including cycloadditions and electrophilic substitutions. Recent studies have highlighted the potential of oxadiazole-containing compounds in drug design due to their ability to modulate biological activities such as enzyme inhibition and receptor binding.

The enamide group in this compound adds another layer of functionality. Enamides are known for their role in stabilizing conjugated systems and facilitating hydrogen bonding. This makes N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide a promising candidate for applications in pharmaceuticals and agrochemicals. For instance, researchers have explored the use of similar compounds as inhibitors of key enzymes involved in metabolic pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide. One notable approach involves the coupling of cyclohexanamine derivatives with substituted acrylamides under mild conditions. This method not only enhances the yield but also ensures the preservation of the sensitive functional groups present in the molecule.

In terms of applications, N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide has shown potential in several areas. In the pharmaceutical industry, it has been investigated as a lead compound for anti-inflammatory and anticancer drug development. Its ability to modulate cellular signaling pathways makes it a valuable tool for researchers exploring novel therapeutic strategies.

Moreover, this compound has found applications in materials science. The combination of the oxadiazole and enamide groups imparts unique electronic properties to the molecule, making it suitable for use in organic electronics. Recent studies have demonstrated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices.

The synthesis and characterization of N-[4-(1,2,4-Oxadiazol-5-yl)cyclohexyl]prop-2-enamide have been extensively documented in recent scientific literature. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These studies have also provided insights into its thermal stability and reactivity under various conditions.

In conclusion, N-[4-(1,2,4-Oxadiazol-5-yli)cyclohexyl]propene amide, with its unique structural features and versatile functional groups, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from drug discovery to materials science. As researchers continue to explore its properties and develop new synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

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